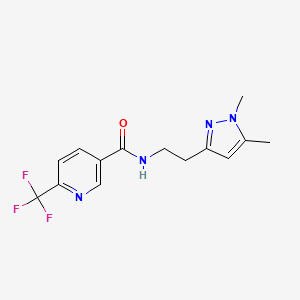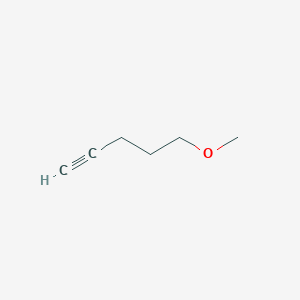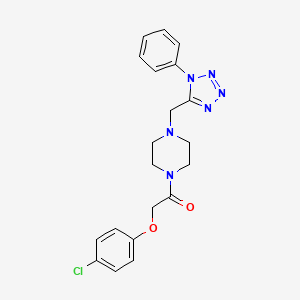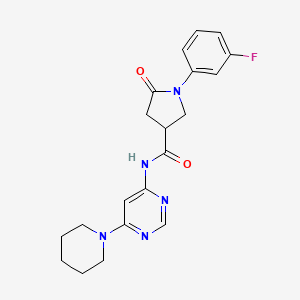![molecular formula C25H25N3O4S B2586545 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 899928-90-6](/img/no-structure.png)
2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, there are related processes mentioned. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones .Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural similarities have been designed and synthesized with the intention of discovering new anticancer agents. For instance, derivatives synthesized for their cytotoxic activity against cancer cell lines have shown inhibition in various cancer types, demonstrating the potential for compounds with complex structures to serve as templates for anticancer drug development (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Activities
Novel compounds derived from similar complex molecules have been shown to act as COX-1/COX-2 inhibitors, possessing significant analgesic and anti-inflammatory properties. Such findings indicate the potential for these compounds to be developed into new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Properties
Research on pyrimidine derivatives has uncovered their potential as antimicrobial and antifungal agents. For example, synthesis efforts have led to compounds with significant antibacterial and antifungal activities, suggesting a route for the development of new antimicrobial therapies (Hossan et al., 2012).
Drug Design and Discovery
The exploration of complex molecules has also contributed to drug design and discovery methodologies. For example, environmentally friendly syntheses of potential analgesic and antipyretic compounds demonstrate the importance of innovative approaches in drug development, highlighting the versatility and potential applications of such molecules in creating new therapeutic agents (Reddy et al., 2014).
Dual Inhibitory Activities
Compounds based on pyrimidine derivatives have shown dual inhibitory activities against critical enzymes such as thymidylate synthase and dihydrofolate reductase. This dual action presents a promising approach for developing drugs with multiple mechanisms of action, which could be more effective in treating diseases with complex pathologies (Gangjee et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine and 4-methylbenzylamine to form the final product, 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl acetoacetate", "5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine", "4-methylbenzylamine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(3-methoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-ylamine in the presence of a base such as potassium carbonate to form an intermediate.", "Step 3: Addition of 4-methylbenzylamine to the intermediate formed in step 2 in the presence of a base such as triethylamine to form the final product, 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide." ] } | |
Numéro CAS |
899928-90-6 |
Nom du produit |
2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
463.55 |
Nom IUPAC |
2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-15-8-10-18(11-9-15)13-26-21(29)14-27-24-22(16(2)17(3)33-24)23(30)28(25(27)31)19-6-5-7-20(12-19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |
Clé InChI |
IYKIPEVBSUFRSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)

![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)
![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)
![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)
